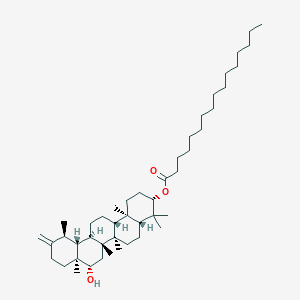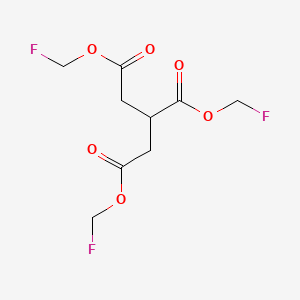
Fluorotriacetin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorotriacetin, also known as 1,2,3-tris(2,2,2-trifluoroethoxy)propane, is a fluorinated derivative of triacetin. This compound is characterized by the presence of three trifluoroethoxy groups attached to a propane backbone. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Fluorotriacetin can be synthesized through the reaction of triacetin with trifluoroethanol in the presence of a strong acid catalyst. The reaction typically involves heating triacetin and trifluoroethanol under reflux conditions, allowing the trifluoroethoxy groups to replace the acetoxy groups on the propane backbone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound suitable for various applications.
化学反応の分析
Types of Reactions: Fluorotriacetin undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: this compound can be oxidized to form various fluorinated derivatives.
Reduction Reactions: The compound can be reduced to yield different fluorinated alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and strong bases, with reactions typically conducted under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Fluorinated ethers and esters.
Oxidation Reactions: Fluorinated carboxylic acids and ketones.
Reduction Reactions: Fluorinated alcohols and alkanes.
科学的研究の応用
Fluorotriacetin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, which benefit from its thermal stability and resistance to chemical degradation.
作用機序
The mechanism by which fluorotriacetin exerts its effects is primarily through its interaction with various molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, this compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Fluorotriacetin can be compared with other fluorinated compounds, such as:
Trifluoroethanol: A simpler fluorinated alcohol with similar properties but less stability.
Fluorinated Ethers: Compounds like perfluorooctyl ether, which share similar chemical properties but differ in molecular structure and applications.
Fluorinated Esters: Such as trifluoroethyl acetate, which have comparable reactivity but distinct uses in industry and research.
Uniqueness: this compound stands out due to its combination of high thermal stability, resistance to oxidation, and versatile reactivity. These properties make it a valuable compound for a wide range of applications, from chemical synthesis to industrial manufacturing.
特性
CAS番号 |
63991-73-1 |
|---|---|
分子式 |
C9H11F3O6 |
分子量 |
272.17 g/mol |
IUPAC名 |
tris(fluoromethyl) propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C9H11F3O6/c10-3-16-7(13)1-6(9(15)18-5-12)2-8(14)17-4-11/h6H,1-5H2 |
InChIキー |
URDRYRSKJRSQEJ-UHFFFAOYSA-N |
正規SMILES |
C(C(CC(=O)OCF)C(=O)OCF)C(=O)OCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


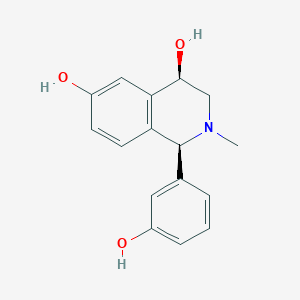
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)


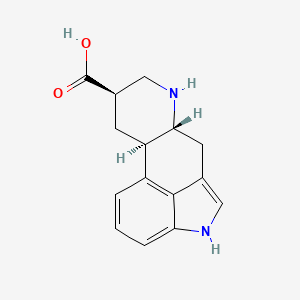
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate](/img/structure/B13422004.png)
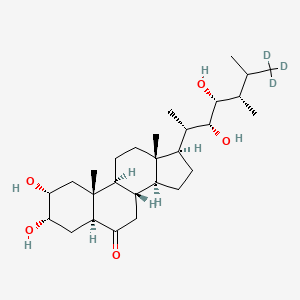
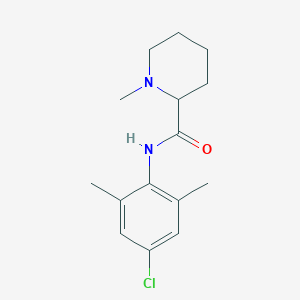
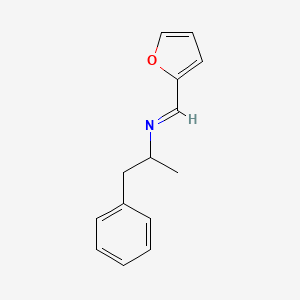

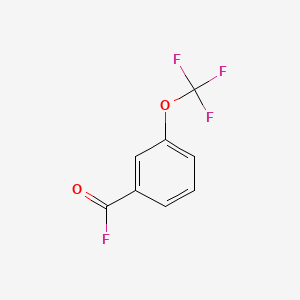
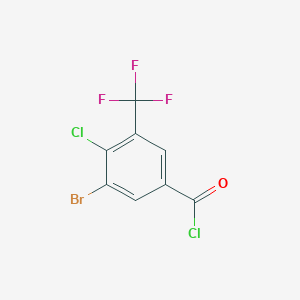
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)
